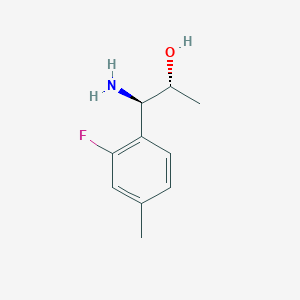

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

IELIGXRCKRVDSD-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H]([C@@H](C)O)N)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.

Hydroxylation: The final step involves the hydroxylation of the chiral amine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a primary amine.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

This compound is primarily investigated for its potential role in drug development, particularly in the synthesis of chiral amines, which are critical in the pharmaceutical industry. Chiral amines are essential for creating enantiomerically pure drugs, which can lead to better efficacy and reduced side effects.

- Synthesis Methods : The compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize enzymes or chiral catalysts. These methods enhance the yield of the desired enantiomer while minimizing by-products.

2. Neuropharmacology

Research indicates that (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL may exhibit neuropharmacological properties. Preliminary studies suggest it could influence neurotransmitter systems, particularly those related to mood regulation and cognitive function.

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at skin care. Its ability to act as a moisturizing agent and potential anti-inflammatory properties are particularly valuable.

- Formulation Studies : A study on topical formulations highlighted the importance of incorporating amino alcohols like this compound to enhance skin hydration and improve product stability .

2. Stability and Efficacy Testing

Research into the stability of cosmetic products containing this compound has shown promising results regarding its efficacy as an emulsifier and stabilizer in creams and lotions.

| Property | Value |

|---|---|

| Boiling Point | 307.7 ± 37.0 °C (Predicted) |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.44 ± 0.45 (Predicted) |

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations :

- Substituent Effects : The target compound’s 2-fluoro (electron-withdrawing) and 4-methyl (electron-donating) groups balance electronic and steric properties. In contrast, analogs with trifluoromethylthio or chloro-trifluoromethyl groups (–4) exhibit stronger electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

- Stereochemistry: The (1R,2R) configuration distinguishes the target compound from (1S,2R)-configured analogs (–4), which may alter binding to chiral receptors like adrenoceptors .

Pharmacological Profile

Receptor Affinity and Activity

- Target Compound: Predicted to exhibit dual α1- and β1-adrenolytic activity based on structural similarity to (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (), which shows carvedilol-like antiarrhythmic and hypotensive effects .

- Analog with Indolyloxy Group (): Demonstrates α1- and β1-adrenoceptor antagonism, reducing blood pressure and arrhythmias. However, its racemic (2R,S) form may limit potency compared to enantiopure derivatives.

- Trifluoromethylthio Analog () : The electron-withdrawing trifluoromethylthio group likely enhances receptor binding through hydrophobic interactions but may reduce cardiovascular efficacy due to increased steric bulk .

Physicochemical Properties

- Lipophilicity : The target compound’s 4-methyl group increases lipophilicity (logP ~2.5 estimated) compared to the trifluoromethylthio analog (logP ~3.8), affecting membrane permeability and CNS penetration.

- Solubility: The polar propan-2-ol and amino groups in all compounds improve aqueous solubility, but bulkier substituents (e.g., trifluoromethylthio) may counterbalance this advantage .

Biological Activity

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL, also known as a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol, this compound exhibits significant interactions with various biological targets, which may lead to therapeutic applications.

The compound features a fluorine atom and a methyl group on the phenyl ring, which enhances its chemical reactivity and binding affinity to biological targets. Its chirality contributes to its distinct pharmacological properties, making it a valuable intermediate in drug development.

Biological Activity Overview

Research indicates that this compound displays notable biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors, modulating biological pathways effectively.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by affecting cellular mechanisms related to tumor growth and proliferation.

- Neuropharmacological Effects : Given its structural similarities to other biologically active compounds, there is potential for effects on neurotransmitter systems, which warrants further investigation.

Enzyme Interaction Studies

Studies have focused on the interaction of this compound with specific enzymes. For instance:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Inhibitors of DHFR can halt cell division, which is particularly relevant in cancer treatment. Compounds structurally related to this compound have demonstrated high affinity for DHFR, suggesting similar potential .

Antitumor Activity

A case study involving the compound's effect on cancer cell lines revealed:

- Cell Viability Assays : The compound was tested against various cancer cell lines, showing a dose-dependent reduction in viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (1S,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL | C10H14FNO | Methoxy group instead of methyl | Moderate enzyme inhibition |

| (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL | C10H14FNO | Different fluorine positioning | Potential neuropharmacological effects |

This table highlights how variations in substituents can influence biological activity significantly.

Future Directions

Ongoing research aims to elucidate the exact molecular targets and pathways influenced by this compound. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use an eyewash station and seek medical attention. If ingested, rinse mouth but do not induce vomiting .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Ensure the storage area is dry, ventilated, and away from ignition sources .

- Spill Management : Use inert absorbents (e.g., vermiculite) to collect spills. Avoid generating dust and dispose of waste via certified hazardous waste handlers .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with known enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., H and F NMR) to confirm stereochemistry. For example, vicinal coupling constants (JHH) in diastereotopic protons can differentiate enantiomers .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (1R,2R) vs. (1S,2S) configurations .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use a chiral oxazaborolidine catalyst to induce enantioselective reduction of a ketone precursor (e.g., 2-fluoro-4-methylpropiophenone) .

- Chiral Resolution : Racemic mixtures can be resolved via diastereomeric salt formation using tartaric acid derivatives, followed by recrystallization .

- Protection-Deprotection Strategies : Protect the amino group with Boc anhydride during synthesis to prevent side reactions, then deprotect with TFA .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between enantiomers of this compound?

- Methodological Answer :

- Enantiomeric Purity Verification : Re-analyze samples via chiral HPLC to rule out contamination by the (1S,2S) enantiomer .

- Receptor Binding Assays : Perform competitive binding studies using radiolabeled ligands (e.g., H-labeled analogs) to quantify affinity differences between enantiomers .

- Molecular Dynamics Simulations : Model interactions between the (1R,2R) enantiomer and target receptors (e.g., GPCRs) to identify stereospecific binding motifs .

Q. What strategies are effective in mitigating oxidative degradation of this compound during long-term storage?

- Methodological Answer :

- Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) into stock solutions to inhibit free radical formation .

- Inert Atmosphere Storage : Store lyophilized samples under argon or nitrogen to minimize oxygen exposure .

- Stability-Indicating Assays : Use UPLC-PDA at 254 nm to monitor degradation products (e.g., via hydroxylation or defluorination) over time .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Recrystallization Solvent Variation : Test purity by recrystallizing the compound in solvents of differing polarities (e.g., ethanol vs. ethyl acetate) and compare melting points .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C10H13FNO) to rule out isotopic or impurity interference .

- Interlaboratory Collaboration : Cross-validate NMR and IR spectra with independent labs using standardized protocols (e.g., Bruker AVANCE III 500 MHz) .

Q. What methodologies are recommended for assessing the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Incubation : Incubate with primary human hepatocytes (1 µM compound, 37°C, 5% CO2) and quantify parent compound depletion via LC-MS/MS over 0–120 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive inhibition at IC50 concentrations .

- Microsomal Stability Assays : Measure half-life (t1/2) in liver microsomes with NADPH cofactor, correcting for protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.